molecular formula H4O2Sc B14700800 Scandium--water (1/2) CAS No. 21439-54-3

Scandium--water (1/2)

Cat. No.: B14700800
CAS No.: 21439-54-3
M. Wt: 80.987 g/mol
InChI Key: FYEOJLXSZRLIQK-UHFFFAOYSA-N
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Description

The compound "Scandium–water (1/2)" refers to a dimeric scandium hydroxo complex, structurally characterized as [Sc(µ-OH)]₂. This compound typically forms under controlled hydrolysis conditions, often stabilized by ligands such as pentadentate diborate frameworks. Key features include:

  • Structural Parameters: Sc–O bond lengths of 2.118(3) and 2.196(3) Å, with an O–Sc–O bond angle of 64.9° . These values deviate from the average Sc–O bond distance (2.072 Å) and angle (73.6°) observed in other scandium µ-OH dimers, suggesting ligand-induced distortion .
  • Spectroscopic Data: A sharp O–H stretching vibration at 3716 cm⁻¹ in the solid-state IR spectrum, characteristic of a [Sc(µ-OH)]²⁺ moiety .
  • Solution Behavior: DOSY NMR confirms the dimeric structure persists in benzene, with hydrodynamic radii comparable to related scandium alkyl derivatives .

Properties

CAS No.

21439-54-3

Molecular Formula

H4O2Sc

Molecular Weight

80.987 g/mol

IUPAC Name

scandium;dihydrate

InChI

InChI=1S/2H2O.Sc/h2*1H2;

InChI Key

FYEOJLXSZRLIQK-UHFFFAOYSA-N

Canonical SMILES

O.O.[Sc]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Scandium–water (1/2) can be synthesized by reacting scandium metal with water. The reaction is typically carried out under controlled conditions to ensure the complete dissolution of scandium in water. The reaction can be represented as follows: [ 2Sc (s) + 6H_2O (l) \rightarrow 2Sc(OH)_3 (aq) + 3H_2 (g) ] This reaction involves the dissolution of scandium metal in water, resulting in the formation of scandium hydroxide and the release of hydrogen gas .

Industrial Production Methods

Industrial production of scandium compounds, including scandium–water (1/2), often involves the extraction of scandium from ores and its subsequent purification. The extracted scandium is then reacted with water under controlled conditions to produce the desired compound. The process may involve steps such as roasting, leaching, and solvent extraction to obtain high-purity scandium .

Chemical Reactions Analysis

General Reaction Mechanism

Scandium reacts with water under specific conditions to form scandium(III) hydroxide (Sc(OH)3\text{Sc(OH)}_3) and hydrogen gas (H2\text{H}_2). The reaction is temperature-dependent and progresses more rapidly with finely divided or heated scandium metal .

Primary Reaction Equation :

2Sc(s)+6H2O(l)2Sc(OH)3(aq)+3H2(g)2\text{Sc}(s) + 6\text{H}_2\text{O}(l) \rightarrow 2\text{Sc(OH)}_3(aq) + 3\text{H}_2(g)

This stoichiometric equation highlights the 1:3 molar ratio of scandium to water in bulk reactions .

Key Observations :

  • Room Temperature : Slow reaction rate; surface oxidation forms a protective hydroxide layer .

  • Elevated Temperatures : Accelerated hydrogen gas evolution due to increased reactivity .

Ion-Molecule Complexes in Gas Phase

Infrared spectroscopy studies reveal scandium-water interactions in charged complexes:

Experimental Setup :

  • Method : Laser vaporization in supersonic molecular beams, coupled with time-of-flight mass spectrometry .

  • Complexes Observed :

    • Singly charged: Sc+(H2O)\text{Sc}^+(\text{H}_2\text{O})

    • Doubly charged: Sc2+(H2O)\text{Sc}^{2+}(\text{H}_2\text{O})

Findings :

ComplexO–H Stretch Frequency (cm⁻¹)Structural Notes
Sc+(H2O)\text{Sc}^+(\text{H}_2\text{O})~3,500 (shifted from free H2O\text{H}_2\text{O})Expanded H–O–H bond angle compared to free water .
Sc2+(H2O)\text{Sc}^{2+}(\text{H}_2\text{O})Enhanced symmetric stretchingSix-coordinate structure (1 H2O\text{H}_2\text{O}, 5 Ar ligands) .

Comparative Reaction Data

Table 1 : Reaction Conditions and Products

Reaction TypeEquationConditionsProductsSources
Bulk Metal Reaction2Sc+6H2O2Sc(OH)3+3H22\text{Sc} + 6\text{H}_2\text{O} \rightarrow 2\text{Sc(OH)}_3 + 3\text{H}_2Aqueous, heatedSc(OH)3\text{Sc(OH)}_3, H2\text{H}_2
Acid Dissolution2Sc+6HCl2Sc3++6Cl+3H22\text{Sc} + 6\text{HCl} \rightarrow 2\text{Sc}^{3+} + 6\text{Cl}^- + 3\text{H}_2Dilute HCl, room tempScCl3\text{ScCl}_3, H2\text{H}_2
Gas-Phase Ion ComplexesSc++H2OSc+(H2O)\text{Sc}^+ + \text{H}_2\text{O} \rightarrow \text{Sc}^+(\text{H}_2\text{O})Laser vaporizationCharged scandium-water adducts

Scientific Research Applications

Mechanism of Action

The mechanism of action of scandium–water (1/2) involves the interaction of scandium ions with water molecules. Scandium ions can form coordination complexes with water molecules, leading to the formation of scandium hydroxide. The molecular targets and pathways involved in these interactions are still under investigation, but it is believed that scandium may act on ribosomes and other cellular components .

Comparison with Similar Compounds

Structural Parameters

Scandium’s ionic radius (Sc³⁺: 0.885 Å, 6-coordinate) influences bond lengths and geometry compared to other trivalent metals:

Compound M–O Bond Length (Å) O–M–O Angle (°) Ionic Radius (M³⁺, Å)
[Sc(µ-OH)]₂ 2.118–2.196 64.9 0.885
[Al(µ-OH)]₂ (Gibbsite) 1.89 ~80 0.675
[Y(µ-OH)]₂ 2.25–2.30 (estimated) ~75 (estimated) 1.040
[La(µ-OH)]₂ 2.40–2.50 ~70 1.160

Key Observations :

  • Sc–O bonds are longer than Al–O due to scandium’s larger ionic radius but shorter than Y–O or La–O bonds, reflecting periodic trends .
  • The smaller O–Sc–O angle in [Sc(µ-OH)]₂ vs. Al or Y analogs highlights ligand steric effects or electronic preferences .

Solubility and Reactivity

  • Solubility in Water : Scandium hydroxides exhibit low solubility, akin to rare earth elements (REEs). However, scandium’s sorption behavior in soil contrasts sharply with REEs; only 10–15% of Sc is extracted from water, versus >50% for some REEs, due to strong organic interactions .
  • Reactivity with Ligands : Scandium forms stable complexes with polydentate ligands (e.g., porphyrins, salen), whereas aluminum prefers simpler ligands like chloride or sulfate .

Spectroscopic Characteristics

Compound IR O–H Stretch (cm⁻¹) Notable Features
[Sc(µ-OH)]₂ 3716 Narrow band, minimal H-bonding
[Al(µ-OH)]₃ 3620–3650 Broad bands due to H-bonding
[Fe(µ-OH)]₂ 3450–3550 Broad, strongly H-bonded

Analysis : The higher O–H stretch frequency in [Sc(µ-OH)]₂ indicates weaker hydrogen bonding compared to Fe or Al analogs, consistent with its dimeric structure and ligand shielding .

Environmental and Industrial Behavior

  • Bioavailability : Scandium has low bioavailability and toxicity, similar to aluminum but distinct from more reactive transition metals like cobalt or nickel .
  • Extraction Efficiency : In sulfuric acid media, synergistic extraction using Cyanex272 and Cyanex923 achieves >90% Sc recovery, outperforming individual extractants. This contrasts with yttrium, which requires higher acidity for comparable efficiency .

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